molecular formula C4H8O3 B046733 Ethyl glycolate CAS No. 623-50-7

Ethyl glycolate

Cat. No.: B046733
CAS No.: 623-50-7
M. Wt: 104.1 g/mol
InChI Key: ZANNOFHADGWOLI-UHFFFAOYSA-N
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Description

Ethyl glycolate, also known as 2-hydroxyacetic acid ethyl ester, is an organic compound with the molecular formula C4H8O3. It is a colorless liquid with a mild, pleasant odor and is highly soluble in water and various organic solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Biochemical Analysis

Biochemical Properties

Ethyl glycolate participates in several biochemical reactions. It serves as a substrate during the polycondensation of α-hydroxy acids by enzymes and polyethylene glycol (PEG)-modified enzymes . The interactions of this compound with these enzymes and biomolecules are crucial for its role in these reactions.

Cellular Effects

The cellular effects of this compound are primarily related to its metabolic products. For instance, ethylene glycol, a related compound, is metabolized into glycolate, which can cause metabolic acidemia, neurotoxicity, and acute kidney injury

Molecular Mechanism

The molecular mechanism of this compound’s action involves its metabolism by enzymes. It is believed that the rate-limiting step in this process is the activity of alcohol dehydrogenase . This enzyme catalyzes the oxidation of this compound, leading to the production of glycolate, a metabolite with direct cellular toxicity .

Dosage Effects in Animal Models

Research on ethylene glycol poisoning suggests that the severity of symptoms is dose-dependent

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is used as a starting reagent in the synthesis of 2-ferrocenylfuran . It’s also a part of the glycolate pathway, where it is metabolized into glyoxylate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl glycolate can be synthesized through several methods. One common method involves the esterification of glycolic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and achieve high yields .

Another method involves the hydrogenation of diethyl oxalate using a silver catalyst supported on silica (Ag/SiO2). This method has been shown to achieve high selectivity and conversion rates, making it suitable for industrial-scale production .

Industrial Production Methods

In industrial settings, this compound is often produced by the esterification of glycolic acid with ethanol. The process involves the use of a strong acid catalyst and is carried out under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl glycolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esterification: Forms various esters depending on the alcohol used.

    Hydrolysis: Produces glycolic acid and ethanol.

    Oxidation: Produces glycolic acid.

    Reduction: Produces ethylene glycol

Comparison with Similar Compounds

Ethyl glycolate is similar to other glycolate esters, such as mthis compound and benzyl glycolate. it is unique in its balance of reactivity and stability, making it particularly useful in a wide range of applications. Some similar compounds include:

This compound’s unique combination of properties makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

ethyl 2-hydroxyacetate
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InChI

InChI=1S/C4H8O3/c1-2-7-4(6)3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANNOFHADGWOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O3
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DSSTOX Substance ID

DTXSID5060772
Record name Acetic acid, hydroxy-, ethyl ester
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Molecular Weight

104.10 g/mol
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name Ethyl glycolate
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CAS No.

623-50-7
Record name Ethyl glycolate
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Record name Ethyl glycolate
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Record name Ethyl glycolate
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Record name Acetic acid, 2-hydroxy-, ethyl ester
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Record name Acetic acid, hydroxy-, ethyl ester
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Record name Ethyl glycollate
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Record name ETHYL GLYCOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl glycolate?

A1: this compound has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol.

Q2: How can this compound be synthesized?

A2: this compound can be synthesized through various methods, including:

  • Acid hydrolysis of ethyl diazoacetate: This method utilizes deuterated solvents and yields around 59% of deuterium-labeled this compound. []
  • Multi-step synthesis from glycine: This approach involves a three-step procedure starting with 13C2-glycine, resulting in a 35% yield of 13C2-labeled this compound. []
  • Reaction of 4-amino-3,5-dichloro-2,6-fluoro-2-pyridine with this compound: This method, in the presence of sodium hydride, produces fluroxypyr ethyl ester with a 70% yield. []

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, this compound has been characterized using various spectroscopic techniques. Researchers have investigated its microwave spectrum, revealing information about its conformational equilibrium. [] Additionally, 1H and 13C NMR, IR, UV-Vis, and HRMS analyses have been employed to fully characterize purified this compound. []

Q4: Is this compound stable under hydrolytic conditions?

A4: this compound exhibits hydrolytic degradation behavior. Studies have investigated its degradation in acidic, basic, and neutral media at 37°C when incorporated into polymers like poly[bis(mthis compound diethylamino)phosphazenes] (PMGDEAP) and poly[bis(this compound diethylamino)phosphazenes] (PEGDEAP). []

Q5: What are the applications of this compound in polymer chemistry?

A5: this compound serves as a valuable monomer in synthesizing various polymers:

  • Biodegradable poly(ester hydrazide)s: Reacting this compound with hydrazine produces 1,2-bisglycoylhydrazine, a monomer for creating these polymers through lipase-catalyzed synthesis. []
  • Poly(PDL-co-GA) copolymers: Candida antarctica lipase B (CALB) effectively catalyzes the copolymerization of ω-pentadecalactone (PDL) and this compound (EGA), forming these copolymers. []
  • Poly(butylene-co-sebacate-co-glycolate) (PBSG) copolyesters: These copolyesters, synthesized via CALB-catalyzed polycondensation of this compound, diethyl sebacate, and 1,4-butanediol, have potential as biodegradable carriers for drug delivery. []

Q6: Are there any specific applications for purified this compound?

A6: Purified methyl phthalyl this compound (MPEG) is used in various formulations. The development of a flash column chromatography purification method for MPEG allows for the establishment of analytically pure standards, ensuring better quality control in formulations containing MPEG. []

Q7: What is the role of this compound in the synthesis of other compounds?

A7: this compound acts as a starting material in various syntheses:

  • γ-ketocrotonates: In situ oxidation-Wittig methodology, applied to α-hydroxyketones with this compound, provides a simple and efficient route to γ-ketocrotonates. [, ]
  • Fluoroethanol: No-carrier-added fluorine-18 fluoroethanol can be synthesized using this compound as a precursor through fluoride-ion displacement on α-p-toluene sulfonyl this compound followed by reduction. [, ]
  • 4′-Cyclopropylated carbovir analogues: this compound serves as a starting point for the synthesis of these analogues through Johnson's orthoester rearrangement and ring-closing metathesis. []

Q8: Can this compound be produced through hydrogenation reactions?

A8: Yes, this compound is a product of diethyl oxalate hydrogenation. This reaction utilizes various catalysts and has garnered significant research interest as a potential environmentally friendly method for producing this compound. [] Research focuses on developing efficient catalysts for industrial applications. [] The thermodynamics of this reaction, particularly the enthalpy, entropy, and equilibrium constant, have been studied to optimize the process. []

Q9: Are there any specific catalysts used for diethyl oxalate hydrogenation to this compound?

A9: Research highlights the use of various catalysts for this reaction:

  • Supported Ni catalysts: These catalysts, particularly when modulated with phosphorus, show promising activity and selectivity for this compound production. []
  • Highly dispersed Ag/SiO2 catalyst: This catalyst, characterized by weak metal-support interaction, exhibits good performance in diethyl oxalate hydrogenation to this compound. []
  • Single-atom silver-manganese nanocatalysts: This type of catalyst, designed with atom-economy principles, displays temperature-controlled selectivity for either this compound or acetaldehyde diethyl acetal production. []

Q10: Are there computational studies on this compound?

A10: Yes, computational chemistry tools have been employed to study this compound. Ab initio computations, combined with microwave spectroscopy data, help analyze the conformational equilibrium of this compound in the gas phase. []

Q11: What is the environmental fate of this compound?

A11: While specific information about this compound's environmental degradation is limited within the provided research papers, its use in synthesizing biodegradable polymers like poly(ester hydrazide)s [] and poly(butylene-co-sebacate-co-glycolate) copolyesters [] suggests potential for biodegradation. Further research is needed to understand its complete environmental impact and degradation pathways.

Q12: Has this compound been used in the study of insects?

A12: Yes, this compound has been identified as a compound found in the Mediterranean fruit fly (Ceratitis capitata). Researchers utilize techniques like Direct Immersion-Solid Phase Microextraction (DI-SPME) and Gas Chromatography-Mass Spectrometry (GC/MS) to extract and analyze this compound and other compounds from these flies. This helps in understanding biological changes in the flies during mating and development. [, ]

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